2'-Deoxyuridine - 951-78-0

2'-Deoxyuridine

Catalog Number: EVT-458645
CAS Number: 951-78-0
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-Deoxyuridine (dU) is a naturally occurring pyrimidine nucleoside, a fundamental building block of DNA. [] It is composed of the pyrimidine base uracil attached to the sugar 2-deoxyribose. [] dU plays a crucial role in various biological processes, including DNA replication and repair. [] In scientific research, dU is widely used as a tool for studying DNA synthesis, DNA repair mechanisms, and the development of antiviral and anticancer agents. [, ]

Future Directions
  • Development of novel 2'-Deoxyuridine derivatives with improved therapeutic properties: Ongoing research focuses on developing new 2'-Deoxyuridine analogs with enhanced efficacy, selectivity, and pharmacokinetic profiles for the treatment of cancer and viral infections. []
  • Exploration of new applications in molecular biology and biotechnology: The unique properties of 2'-Deoxyuridine derivatives continue to be explored for novel applications in areas such as DNA nanotechnology, gene editing, and drug delivery systems. []
  • Understanding the role of 2'-Deoxyuridine in DNA repair mechanisms: Further research is needed to elucidate the specific roles of 2'-Deoxyuridine in DNA repair pathways and its implications for maintaining genomic stability. []
Synthesis Analysis

The synthesis of 2'-deoxyuridine can be achieved through several methods, often involving the modification of uridine. A common approach includes the reduction of uridine to yield 2'-deoxyuridine. This can be accomplished using reducing agents such as sodium borohydride or via enzymatic methods utilizing specific nucleoside phosphorylases .

Key Synthesis Parameters:

  • Starting Material: Uridine.
  • Reducing Agent: Sodium borohydride or enzymatic reduction.
  • Reaction Conditions: Typically performed under mild conditions to prevent degradation of sensitive components.

Another method involves the selective protection and deprotection of hydroxyl groups on the ribose sugar, followed by reactions that introduce the uracil moiety .

Molecular Structure Analysis

The molecular structure of 2'-deoxyuridine consists of a deoxyribose sugar linked to a uracil base. The specific arrangement includes:

  • Sugar Component: A five-carbon deoxyribose sugar with hydroxyl groups at the 3' position and a hydrogen atom at the 2' position, differentiating it from ribonucleosides.
  • Base Component: The uracil base, which features two carbonyl groups and an amino group.

Structural Data

  • Molecular Weight: 228.202 g/mol (average), 228.0746 g/mol (monoisotopic).
  • Chemical Bonds: The glycosidic bond connects the 1' carbon of the sugar to the nitrogen atom in position 1 of the uracil base.
Chemical Reactions Analysis

2'-Deoxyuridine participates in several important biochemical reactions:

  • Phosphorylation: It can be phosphorylated to form 2'-deoxyuridine monophosphate, which is subsequently converted to 2'-deoxyuridine triphosphate, an essential precursor for DNA synthesis .
  • Inhibition Studies: Research has shown that derivatives of 2'-deoxyuridine can inhibit thymidylate synthases, enzymes critical for DNA synthesis, particularly in bacterial systems .

Relevant Reaction Parameters

  • Enzymatic Reactions: Involvement in reactions catalyzed by thymidine kinase and thymidylate synthase.
  • Inhibition Concentrations: Various synthesized analogs have been tested at concentrations around 50 μM to assess their inhibitory effects on target enzymes.
Mechanism of Action

The primary mechanism of action for 2'-deoxyuridine involves its conversion into deoxythymidine triphosphate, which integrates into DNA during replication. This incorporation can disrupt normal cellular processes, particularly in rapidly dividing cells, making it relevant in cancer research and antiviral studies.

Mechanistic Insights

  • Thymidine Kinase Activity: The conversion of 2'-deoxyuridine to its triphosphate form is catalyzed by thymidine kinase, an enzyme that phosphorylates nucleosides.
  • Thymidylate Synthase Inhibition: Some analogs act as competitive inhibitors for thymidylate synthase, blocking the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate .
Physical and Chemical Properties Analysis

2'-Deoxyuridine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting points vary based on purity and form but typically range around 150 °C.

Additional Properties

  • pKa Values: Relevant pKa values indicate its behavior as an acid or base under physiological conditions.
  • Spectroscopic Data: Characterization through Nuclear Magnetic Resonance spectroscopy reveals distinct peaks corresponding to its molecular structure.
Applications

2'-Deoxyuridine has diverse applications across various scientific fields:

  • Nucleotide Synthesis Studies: Used in research focusing on DNA replication and repair mechanisms.
  • Cancer Research: Its analogs are studied for potential antitumor properties due to their ability to inhibit DNA synthesis in cancer cells.
  • Antiviral Research: Investigated as a potential therapeutic agent against viral infections by disrupting viral DNA synthesis pathways .
Chemical Identity and Structural Characterization of 2'-Deoxyuridine

Molecular Composition and Isomeric Forms

2'-Deoxyuridine (dU) is a pyrimidine deoxyribonucleoside with the chemical formula C₉H₁₂N₂O₅ and a molecular weight of 228.20 g/mol [5] [6]. Its systematic IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione, reflecting its stereospecific configuration at the glycosidic bond [5] [9]. The molecule comprises a uracil base linked to a deoxyribose sugar via a β-N₁-glycosidic bond, distinguishing it from uridine by the absence of a hydroxyl group at the 2'-position of the ribose ring [4] [9].

Structurally, dU exhibits two key isomeric features:

  • Anomeric Forms: The sugar moiety adopts a furanose ring conformation, predominantly in the β-D-configuration in biological systems. This configuration positions the uracil base equatorially relative to the sugar ring, minimizing steric strain [4] [9].
  • Tautomeric Equilibria: The uracil ring exists in dynamic equilibrium between lactam (keto, 2,4-dioxo) and lactim (enol) forms. The 2,4-diketo tautomer predominates (>99% abundance) under physiological conditions, enabling canonical Watson-Crick base pairing with adenine during DNA replication [8] [9].

Table 1: Fundamental Chemical Identifiers of 2'-Deoxyuridine

IdentifierValueSource
CAS Registry Number951-78-0 [2] [6]
ChEBI IDCHEBI:16450 [9]
Molecular FormulaC₉H₁₂N₂O₅ [5] [6]
Molar Mass228.20 g/mol [5] [6]
SMILES NotationOC[C@H]1OC@HN1C=CC(=O)NC1=O [5] [6]

Crystallographic and Spectroscopic Analysis

Crystallographic studies of proteins complexed with dU derivatives (e.g., dUTP nucleotidohydrolases) reveal critical insights into dU's structural behavior. Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) from Arabidopsis thaliana crystallizes in an orthorhombic lattice (space group P2₁2₁2₁) with unit-cell parameters a = 69.90 Å, b = 70.86 Å, c = 75.55 Å, indicating tight packing of dU-binding domains [3]. Hydrogen bonding between dU's O4 carbonyl and enzyme residues (e.g., asparagine) stabilizes substrate recognition, while the deoxyribose 3'-OH engages in hydrophilic interactions [3] [8].

Spectroscopic profiles of dU include:

  • UV-Vis Spectroscopy: Exhibits λₘₐₓ at 262 nm (ε = 9,800 M⁻¹cm⁻¹) at pH 7, characteristic of conjugated di-keto pyrimidines. Acidification (pH < 3) shifts λₘₐₓ to 258 nm due to protonation at N3 [4] [6].
  • NMR Spectroscopy: ¹H NMR (D₂O) shows distinct signals for H6 (δ 7.86 ppm, d), H1' (δ 6.28 ppm, t), and sugar protons (H2': δ 2.35–2.65 ppm; H3': δ 4.42 ppm; H4': δ 4.05 ppm) [4] [6]. The H6-H5 coupling constant (J = 8.1 Hz) confirms aromatic spin-spin interactions.
  • Vibrational Spectroscopy: IR spectra feature carbonyl stretches at 1,690 cm⁻¹ (C2=O) and 1,650 cm⁻¹ (C4=O), alongside deoxyribose C-O vibrations at 1,080 cm⁻¹ [6].

Table 2: Crystallographic and Spectroscopic Signatures of 2'-Deoxyuridine

Analytical MethodKey ParametersInterpretation
X-ray DiffractionSpace group P2₁2₁2₁; Unit cell dimensions: a=69.90 Å, b=70.86 Å, c=75.55 ÅOrthorhombic packing; trimer in asymmetric unit [3]
UV-Visλₘₐₓ = 262 nm (pH 7); ε = 9,800 M⁻¹cm⁻¹Conjugated uracil chromophore [4]
¹H NMRH6: δ 7.86 ppm (d, J=8.1 Hz); H1': δ 6.28 ppm (t)Aromatic H6; anomeric proton coupling [6]

Thermodynamic Stability and Degradation Pathways

dU exhibits moderate thermodynamic stability in aqueous solutions but undergoes degradation under alkaline conditions or enzymatic catalysis. The glycosidic bond linking uracil to deoxyribose has a hydrolysis half-life of ~150 hours at pH 7.0 (25°C), decreasing to <24 hours at pH ≤ 3 or ≥10 due to acid/base-catalyzed cleavage [4] [8]. This lability contrasts with thymidine, where the 5-methyl group provides electronic stabilization.

Key degradation routes include:

  • Enzymatic Hydrolysis: Uridine phosphorylase cleaves dU into uracil and 2-deoxyribose-1-phosphate, a reversible reaction critical in nucleotide salvage pathways [4].
  • Base Excision Repair (BER): Cellular uracil-DNA glycosylases (UDGs) catalyze hydrolytic excision of genomic dU residues via nucleophilic attack on C1' of the glycosidic bond. This yields an abasic site and free uracil, with kcₐₜ values exceeding 500 s⁻¹ in humans [4] [8].
  • Oxidative Damage: Reactive oxygen species (ROS) generate 5,6-dihydroxy-2'-deoxyuridine adducts, disrupting base stacking. These lesions exhibit reduced melting temperatures (ΔTₘ = 8–12°C) in duplex DNA [8] [9].

dU/A base pairs in DNA duplexes show destabilization relative to T/A pairs, with reduced melting temperature (ΔTₘ = −1.5°C per dU/A pair) and increased local flexibility. This instability arises from weakened base stacking and altered minor groove hydration [8]. High dU densities (>1 dU/100 bp) inhibit RNA polymerase II transcription by 30-fold and increase mutation frequency during RNA synthesis, demonstrating in vitro promutagenic effects [8].

Table 3: Thermodynamic and Degradation Parameters of 2'-Deoxyuridine

PropertyValue/ConditionFunctional Impact
Glycosidic Bond Half-life150 hours (pH 7.0, 25°C)Moderate hydrolytic stability [4]
UDG Excision Ratekcₐₜ > 500 s⁻¹ (human)BER pathway efficiency [8]
dU/A vs. T/A StabilityΔTₘ = −1.5°C per pair in DNAImpaired duplex integrity [8]
Transcription Inhibition30-fold reduction at high dU densityRNA polymerase II blockade [8]

Properties

CAS Number

951-78-0

Product Name

2'-Deoxyuridine

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)

InChI Key

MXHRCPNRJAMMIM-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Synonyms

1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-1’-d; 2’-Desoxyuridine;Deoxyribose Uracil-1’-d; Deoxyuridine-1’-d; NSC 23615--1’-d; Uracil Deoxyriboside-1’-d;

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

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